Thermal Decomposition Activation Energy: Nickel Oxalate Dihydrate vs. Nickel Formate Dihydrate
Nickel oxalate dihydrate exhibits a distinct two-step decomposition profile with activation energies of 171.1 ± 4.2 kJ/mol (first step) and 174.4 ± 8.1 kJ/mol (second step) in air, as determined by Friedman and Flynn–Wall–Ozawa methods [1]. In contrast, nickel formate dihydrate decomposes via a different pathway, forming a mixture of Ni/NiO rather than pure NiO, and its decomposition products depend on sample layer thickness due to oxidation inhibition by evolved gases [2]. This quantitative difference in activation energy directly impacts calcination process design and energy requirements.
| Evidence Dimension | Activation energy for thermal decomposition |
|---|---|
| Target Compound Data | 171.1 ± 4.2 kJ/mol (step 1); 174.4 ± 8.1 kJ/mol (step 2) |
| Comparator Or Baseline | Nickel formate dihydrate: activation energy not reported in comparable studies; decomposes to Ni/NiO mixture |
| Quantified Difference | Nickel oxalate dihydrate yields pure NiO in air with defined activation energies; nickel formate yields variable Ni/NiO mixture |
| Conditions | Non-isothermal TG-DTG/DTA, heating rate 5–20 K/min, air atmosphere |
Why This Matters
Quantitative activation energy data enables precise control over calcination temperature and residence time, ensuring consistent product quality in scaled manufacturing.
- [1] Gao, X., & Dollimore, D. (2005). Kinetics of thermal decomposition of nickel oxalate dihydrate in air. Thermochimica Acta, 433(1-2), 173-176. doi:10.1016/j.tca.2005.02.015 View Source
- [2] Kovrugin, V. M., et al. (2018). Structure transformations in nickel oxalate dihydrate NiC₂O₄·2H₂O and nickel formate dihydrate Ni(HCO₂)₂·2H₂O during thermal decomposition. Journal of Solid State Chemistry, 266, 133-142. doi:10.1016/j.jssc.2018.07.013 View Source
